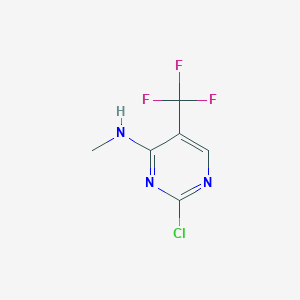

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine often involves nucleophilic substitution reactions. For instance, 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, which share a similar structure, were synthesized through nucleophilic substitution of appropriate amines with a related chloro-trifluoromethyl pyrimidine derivative (Nie et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction. For example, derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine displayed crystallization in specific systems, indicating distinct molecular geometry and interactions (Gao et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives, including those similar to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, participate in various chemical reactions. For instance, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized through cyclization involving hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Physical Properties Analysis

Physical properties such as crystal systems, molecular dimensions, and space groups can be determined through structural analysis, as seen in compounds like N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine and its derivatives (Nie et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are key aspects of such compounds. Studies have explored the structure-activity relationships, showing how modifications at certain positions on the pyrimidine ring influence the activity and properties of the compound (Palanki et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis of Trifluoromethylated Analogues :

- Research shows that 4-(Trifluoromethyl)pyrimidin-2(1H)-ones can be used to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid, which are significant in medicinal chemistry (Sukach et al., 2015).

Antitumor Activities :

- A study synthesizing novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives indicates that these compounds exhibit potent antitumor activity (聂瑶 et al., 2014).

Inhibitors of NF-kappaB and AP-1 Gene Expression :

- The compound has been studied for its role in inhibiting NF-kappaB and AP-1 transcription factors, which are crucial in understanding gene expression related to various diseases (Palanki et al., 2000).

Synthesis of Enantiomeric Derivatives :

- Research into enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has revealed that these compounds show significant antitumor activity against specific cancer cell lines (Gao et al., 2015).

Corrosion Inhibition :

- Pyrimidinic Schiff bases, including variants of pyrimidin-4-amines, have been studied for their effectiveness as corrosion inhibitors, an important application in materials science (Ashassi-Sorkhabi et al., 2005).

Lewis Acid-Induced Selective Addition :

- Research has been conducted on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, a process catalyzed by Lewis acids, which is significant in organic synthesis (Richter et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZWBBJKHCGBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610581 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

CAS RN |

515824-43-8 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

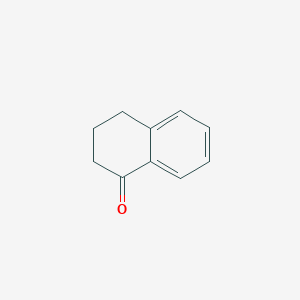

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)